molecular formula C18H16ClN5S B13371881 3-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl methyl sulfide

3-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl methyl sulfide

Cat. No.: B13371881
M. Wt: 369.9 g/mol
InChI Key: WNORINSLOYEVLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl methyl sulfide is a complex organic compound that belongs to the class of pyrazoles and pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorophenyl group and a pyrazolopyrimidine scaffold makes this compound particularly interesting for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl methyl sulfide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring by reacting hydrazine with a β-diketone in the presence of an acid catalyst.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Cyclization to Form Pyrazolopyrimidine: The pyrazole derivative undergoes cyclization with a suitable reagent, such as formamide, to form the pyrazolopyrimidine scaffold.

    Methyl Sulfide Addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides and sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the pyrazole ring, leading to the formation of amines or dihydropyrazoles.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and dihydropyrazoles.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

3-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl methyl sulfide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolopyrimidine scaffold allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidines: Compounds with similar scaffolds but different substituents.

    Chlorophenyl Derivatives: Compounds with the chlorophenyl group but different core structures.

Uniqueness

The uniqueness of 3-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl methyl sulfide lies in its combination of the pyrazole, pyrazolopyrimidine, and chlorophenyl groups, which confer specific biological activities and chemical reactivity that are distinct from other similar compounds.

Properties

Molecular Formula

C18H16ClN5S

Molecular Weight

369.9 g/mol

IUPAC Name

3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-5,7-dimethyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H16ClN5S/c1-10-8-11(2)24-17(20-10)16(18(23-24)25-3)15-9-14(21-22-15)12-4-6-13(19)7-5-12/h4-9H,1-3H3,(H,21,22)

InChI Key

WNORINSLOYEVLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)SC)C3=CC(=NN3)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.